Cas no 2792-42-9 ((1R)-Camphor Oxime)
(1R)-Camphor Oxime Chemical and Physical Properties
Names and Identifiers
-
- Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-, oxime, (1R,4R)-
- (1R)-Camphor Oxime
- (+)-Camphor oxime
- (1R)-1,7,7-TRIMETHYLBICYCLO[2,2,1]HEPTAN-2-ONE OXIME
- (1R)-1,7,7-Trimethylbicylco[2,2,1]heptan-2-one oxime
- (1R,4R)-(-)-camphor oxime
- (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime
- (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-one oxime
- (1R,4R)-Bornane-2-oneoxime
- (R)-(+)-camphor oxime
- (R,R)-camphor oxime
- 2-Norbornyl oxime
- camphor,oxime,(1R)
- D-CAMPHOR OXIME
- (1R)-Camphoroxime
- (1R,4R,E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime
- CID 124925274
- (2E)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime
- 1,7,7-trimethyl-,oxime,(1theta)-bicyclo[2.2.1]heptan-2-on
- bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-,oxime,(1R)-
- Camphor, oxime, (1R)-
- EN300-6745401
- AKOS017343154
- (1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-oneoxime
- (NE)-N-[(1R, 4R)-1, 7, 7-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine
- Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, oxime, (1R)-
- AS-69881
- Camphor, (1R)-
- Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-,oxime
- D-Camphoroxime
- 37850-13-8
- NSC-3173
- N-[(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine
- 2792-42-9
- NSC3173
- N-[(1R,2E,4R)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDROXYLAMINE
- MFCD00046298
- W-205468
- A876835
-
- MDL: MFCD00046298
- Inchi: 1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/b11-8+/t7-,10+/m1/s1
- InChI Key: OVFDEGGJFJECAT-RZIOALPKSA-N
- SMILES: O/N=C1\C[C@H]2CC[C@]\1(C)C2(C)C
- BRN: 2413664
Computed Properties
- Exact Mass: 167.13100
- Monoisotopic Mass: 167.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 32.6
Experimental Properties
- Color/Form: Not available
- Melting Point: 117.0 to 120.0 deg-C
- Solubility: almost transparency in Methanol
- PSA: 32.59000
- LogP: 2.66280
- Solubility: Not available
- Optical Activity: [α]20/D −40.5±1°, c = 5% in ethanol
(1R)-Camphor Oxime Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22; S24/25
(1R)-Camphor Oxime Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
(1R)-Camphor Oxime Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR924411-1g |
(1R)-Camphor oxime |
2792-42-9 | 95% | 1g |
£90.00 | 2025-02-20 | |
| Apollo Scientific | OR924411-5g |
(1R)-Camphor oxime |
2792-42-9 | 95% | 5g |
£180.00 | 2025-02-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X69195-5g |
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime |
2792-42-9 | ≥98% | 5g |
¥638.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X69195-200mg |
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime |
2792-42-9 | ≥98% | 200mg |
¥78.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X69195-1g |
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime |
2792-42-9 | ≥98% | 1g |
¥178.0 | 2023-09-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R866024-200mg |
(1R)-Camphor Oxime |
2792-42-9 | ≥98% | 200mg |
¥96.00 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R866024-1g |
(1R)-Camphor Oxime |
2792-42-9 | ≥98% | 1g |
¥223.00 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R866024-5g |
(1R)-Camphor Oxime |
2792-42-9 | ≥98% | 5g |
¥799.00 | 2022-10-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 21335-5G-F |
(1R)-Camphor Oxime |
2792-42-9 | ≥97.0% (sum of enantiomers, GC) | 5G |
¥1685.78 | 2022-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0013-1g |
(1R)-Camphor Oxime |
2792-42-9 | 98.0%(GC) | 1g |
¥290.0 | 2022-05-30 |
(1R)-Camphor Oxime Suppliers
(1R)-Camphor Oxime Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on (1R)-Camphor Oxime
(1R)-Camphor Oxime: A Comprehensive Overview
(1R)-Camphor Oxime, also known as CAS No. 2792-42-9, is a versatile compound with significant applications in various fields. This compound, derived from camphor, has gained attention due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and materials science. In this article, we will delve into the structure, synthesis, applications, and recent advancements related to (1R)-Camphor Oxime.
The chemical structure of (1R)-Camphor Oxime is characterized by a bicyclic monoterpene skeleton with an oxime functional group. This configuration imparts the compound with distinct reactivity and selectivity, making it a valuable intermediate in organic synthesis. Recent studies have highlighted the role of (1R)-Camphor Oxime in asymmetric catalysis, where its chiral center facilitates the formation of enantioselective products. This property has been leveraged in the development of novel drug candidates and bioactive molecules.
In terms of synthesis, traditional methods involve the conversion of camphor into its corresponding oxime through reaction with hydroxylamine. However, advancements in catalytic systems have enabled more efficient and environmentally friendly production processes. For instance, researchers have explored the use of transition metal catalysts to enhance the yield and purity of (1R)-Camphor Oxime. These innovations not only reduce production costs but also align with sustainable chemistry practices.
The applications of (1R)-Camphor Oxime span across multiple industries. In pharmaceuticals, it serves as a key intermediate in the synthesis of complex natural products and synthetic drugs. Its ability to undergo various transformations, such as cyclization and cross-coupling reactions, makes it indispensable in drug discovery programs. Additionally, (1R)-Camphor Oxime has shown promise in agrochemicals as a precursor for biopesticides and plant growth regulators.
In materials science, (1R)-Camphor Oxime has been explored for its potential in creating advanced materials with tailored properties. For example, researchers have utilized its reactivity to develop novel polymers and nanomaterials with enhanced mechanical and thermal stability. These developments underscore the compound's versatility and its role in driving innovation across diverse sectors.
Recent research has also focused on the biological activities of (1R)-Camphor Oxime. Studies have demonstrated its potential as an antimicrobial agent and anticancer drug candidate. In one notable study published in 2023, (1R)-Camphor Oxime derivatives exhibited significant inhibitory effects against several cancer cell lines, suggesting their potential for further development into therapeutic agents.
In conclusion, (1R)-Camphor Oxime, or CAS No. 2792-42-9, is a multifaceted compound with wide-ranging applications and ongoing research interest. Its unique chemical properties make it a valuable tool in organic synthesis, drug discovery, and materials science. As advancements continue to emerge, (1R)-Camphor Oxime is poised to play an even greater role in shaping future innovations across various industries.
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